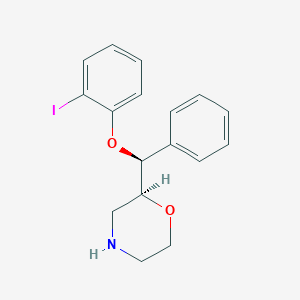
Morpholine, 2-((S)-(2-iodophenoxy)phenylmethyl)-, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 2-((S)-(2-iodophenoxy)phenylmethyl)-, (2S)- is a complex organic compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their diverse biological and therapeutic effects, making them significant in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of morpholine derivatives typically involves a sequence of coupling, cyclization, and reduction reactions. For Morpholine, 2-((S)-(2-iodophenoxy)phenylmethyl)-, (2S)-, the synthetic route may include the following steps:
Coupling Reaction: Starting with easily available amino alcohols and α-haloacid chlorides.
Cyclization: Intramolecular cyclization to form the morpholine ring.
Reduction: Reduction of intermediates to yield the final product.
Industrial production methods often involve the use of transition metal catalysis and stereoselective synthesis to ensure high yields and purity .
Chemical Reactions Analysis
Morpholine, 2-((S)-(2-iodophenoxy)phenylmethyl)-, (2S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the iodine atom.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Morpholine, 2-((S)-(2-iodophenoxy)phenylmethyl)-, (2S)- has a wide range of scientific research applications:
Chemistry: Used as a ligand in catalysis and as an intermediate in organic synthesis.
Industry: Utilized in the production of corrosion inhibitors, surface-active agents, and organocatalysts.
Mechanism of Action
The mechanism of action of Morpholine, 2-((S)-(2-iodophenoxy)phenylmethyl)-, (2S)- involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of cholinesterases and legumain enzymes. By binding to these enzymes, it prevents their normal function, which can lead to therapeutic effects in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Morpholine, 2-((S)-(2-iodophenoxy)phenylmethyl)-, (2S)- can be compared with other morpholine derivatives such as:
Reboxetine: An antidepressant that inhibits norepinephrine reuptake.
Moclobemide: An antidepressant that acts as a reversible inhibitor of monoamine oxidase A.
Emorfazone: An antipyretic and analgesic.
The uniqueness of Morpholine, 2-((S)-(2-iodophenoxy)phenylmethyl)-, (2S)- lies in its specific structure, which allows it to interact with a distinct set of molecular targets, making it a valuable compound for research and therapeutic applications .
Biological Activity
Morpholine, 2-((S)-(2-iodophenoxy)phenylmethyl)-, (2S)- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The compound is characterized by its morpholine ring, which is a six-membered ring containing one nitrogen atom. The specific configuration of the compound is critical for its biological activity. The presence of the 2-iodophenoxy group enhances its interaction with biological targets.
Research indicates that this morpholine derivative acts primarily on the norepinephrine transporter (NET), a target involved in neurotransmitter reuptake. The (S,S)-enantiomer has shown a significantly higher affinity for NET compared to other derivatives, with an IC50 value of 3.6 nM in inhibiting norepinephrine uptake in rat hypothalamic synaptosomes .
Inhibition of Norepinephrine Transporter
The compound has been identified as a specific inhibitor of NET. Its selectivity was demonstrated through binding assays where it exhibited a high binding affinity (Kd = 1.30 nM) and a selectivity ratio for serotonin and dopamine transporters that was significantly higher than for NET . This selectivity suggests its potential use in treating conditions related to norepinephrine dysregulation.
Antitumor Activity
Morpholine derivatives have been explored for their antitumor properties. A study highlighted the cytotoxic effects of morpholine-containing compounds against various cancer cell lines. Specifically, derivatives with morpholine fragments showed selective cytotoxicity against human lung adenocarcinoma (A549) cells, with some compounds exhibiting IC50 values comparable to doxorubicin .
Case Studies
- In Vitro Studies : A series of morpholine derivatives were tested against multiple cancer cell lines including M-HeLa and MCF-7. The results indicated that while some derivatives were less effective than their piperazine counterparts, they still maintained significant activity against specific cancer types .
- Binding Affinity Studies : Kanegawa et al. conducted detailed binding studies using [(S,S)-125I]IPBM, revealing that the compound could be utilized as a SPECT ligand for imaging NET in the brain and heart, thus providing insights into its pharmacological applications .
Table 1: Biological Activity Summary of Morpholine Derivatives
| Compound Name | Target | IC50 (nM) | Selectivity Ratio (SERT/NET) |
|---|---|---|---|
| (S,S)-[125I]IPBM | NET | 3.6 | 257 |
| Morpholine Derivative A | A549 | 50 | N/A |
| Morpholine Derivative B | MCF-7 | 75 | N/A |
Properties
CAS No. |
918656-84-5 |
|---|---|
Molecular Formula |
C17H18INO2 |
Molecular Weight |
395.23 g/mol |
IUPAC Name |
(2S)-2-[(S)-(2-iodophenoxy)-phenylmethyl]morpholine |
InChI |
InChI=1S/C17H18INO2/c18-14-8-4-5-9-15(14)21-17(13-6-2-1-3-7-13)16-12-19-10-11-20-16/h1-9,16-17,19H,10-12H2/t16-,17-/m0/s1 |
InChI Key |
BHMLFPOTZYRDKA-IRXDYDNUSA-N |
Isomeric SMILES |
C1CO[C@@H](CN1)[C@H](C2=CC=CC=C2)OC3=CC=CC=C3I |
Canonical SMILES |
C1COC(CN1)C(C2=CC=CC=C2)OC3=CC=CC=C3I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















